

Pharmacological Profile of Antiarol Rutinoside: A Technical Guide

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Compound of Interest		
Compound Name:	Antiarol rutinoside	
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Abstract

Antiarol rutinoside is a naturally occurring cardiac glycoside. While specific pharmacological data for this compound is limited in publicly available literature, its structural characteristics—a 3,4,5-trimethoxyphenol (antiarol) aglycone linked to a rutinose sugar moiety—and its origin from plants of the Antiaris genus, suggest a pharmacological profile consistent with other cardiac glycosides. This technical guide synthesizes the available information on Antiarol rutinoside and related compounds, providing a comprehensive overview of its expected pharmacological properties, potential mechanisms of action, and relevant experimental methodologies. The primary anticipated bioactivity of Antiarol rutinoside is the inhibition of the Na+/K+-ATPase pump, a mechanism that underlies the cardiotonic effects and potential anticancer activities of this class of compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Antiarol rutinoside and other cardiac glycosides.

Introduction

Antiarol rutinoside is a glycosidic compound with the chemical formula C21H32O13. Its structure consists of the aglycone Antiarol (3,4,5-Trimethoxyphenol) and the disaccharide rutinose[1]. This compound has been identified in various plant species, including Mallotus microcarpus, Pinus yunnanensis, and Antiaris africana[2]. The Antiaris genus, particularly



Antiaris toxicaria, is well-documented as a source of potent cardiac glycosides, historically used in the preparation of arrow poisons[3].

Cardiac glycosides are a class of naturally derived steroid-like compounds known for their effects on the cardiovascular system. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, which leads to an increase in intracellular calcium concentration in cardiac myocytes, resulting in a positive inotropic effect (increased force of heart contraction)[3][4]. Beyond their cardiotonic effects, recent research has highlighted the potential of cardiac glycosides as anticancer agents, owing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines[5][6].

This guide provides a detailed overview of the expected pharmacological profile of **Antiarol rutinoside**, drawing upon data from structurally related cardiac glycosides isolated from the Antiaris genus.

Chemical Properties

Property	Value	Source
IUPAC Name	2-methyl-6-[[3,4,5-trihydroxy-6- (3,4,5- trimethoxyphenoxy)oxan-2- yl]methoxy]oxane-3,4,5-triol	PubChem[1]
Molecular Formula	C21H32O13	PubChem[1]
Molecular Weight	492.5 g/mol	PubChem[1]
CAS Number	261351-23-9	Smolecule[2]
Appearance	Colorless crystalline solid with a bitter taste	ChemBK[7]
Solubility	Low solubility in water; soluble in ethanol and ester solvents	ChemBK[7]

Anticipated Pharmacological Activities

While specific quantitative data for **Antiarol rutinoside** is scarce, the activities of other cardiac glycosides isolated from Antiaris species provide a strong indication of its potential



pharmacological profile.

Cytotoxic Activity

Numerous cardiac glycosides from Antiaris toxicaria and Antiaris africana have demonstrated potent cytotoxic effects against a range of human cancer cell lines. It is highly probable that **Antiarol rutinoside** exhibits similar properties.

Compound	Cancer Cell Line(s)	IC50/EC50	Source
Toxicarioside K	SMMC-7721 (Hepatocellular carcinoma), SGC- 7901 (Gastric cancer)	0.07 μg/mL, 0.025 μg/mL	[8]
Toxicarioside O	SMMC-7721, K562 (Human myeloid leukemia)	0.016 μΜ, 0.053 μΜ	[8]
Various Antiaris Glycosides	A549 (Lung cancer)	0.01–6.08 μM	[5]
EHA-Aq fraction of Antiaris africana	THP-1 (Leukemia), SW620 (Colon adenocarcinoma), AsPC-1 (Pancreatic cancer), MCF-7 (Breast cancer)	64.1 μg/mL, 99.9 μg/mL, 61.3 μg/mL, 63.5 μg/mL	[8]
Methanol extract of Antiaris africana	DU-145 (Prostate cancer), Hep G2 (Hepatocellular carcinoma)	< 30 μg/mL	[9]

Cardiotonic Activity

The primary and most well-characterized effect of cardiac glycosides is their positive inotropic action on the heart. An ethanolic extract of Antiaris toxicaria trunk bark, containing a mixture of cardiac glycosides, showed a potent in vitro cardiotonic effect on isolated guinea pig atria[3]



[10]. It is expected that **Antiarol rutinoside**, as a cardiac glycoside, would contribute to this activity through the inhibition of Na+/K+-ATPase. For instance, Malayoside, a cardiac glycoside from Antiaris toxicaria, was found to be nearly equipotent to ouabain in its cardiotonic effect[10].

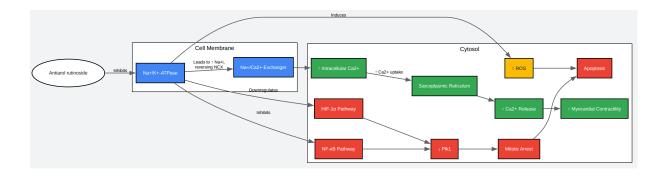
Anti-inflammatory and Antioxidant Activities

Extracts from Antiaris toxicaria have been reported to possess anti-inflammatory and antioxidant properties[11][12]. While these activities are often attributed to the presence of phenolic compounds and flavonoids, the contribution of cardiac glycosides cannot be ruled out[11][13]. Some studies suggest that cardiac glycosides can inhibit the NF-kB signaling pathway, which plays a key role in inflammation[14]. The antioxidant activity of Antiaris toxicaria leaf extracts has been demonstrated, likely due to the presence of flavonoids which can reduce free radical formation and scavenge free radicals[12].

Mechanism of Action and Signaling Pathways

The principal mechanism of action for cardiac glycosides is the inhibition of the α -subunit of the Na+/K+-ATPase pump in the plasma membrane of cells[4][15]. This inhibition leads to a cascade of downstream effects.





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Figure 1: General signaling pathway of cardiac glycosides.

Inhibition of Na+/K+-ATPase and Cardiotonic Effect:

- Antiarol rutinoside binds to the extracellular domain of the α-subunit of the Na+/K+ATPase.
- This binding inhibits the pump's activity, leading to an increase in the intracellular sodium concentration ([Na+]i).
- The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX),
 causing it to work in reverse, bringing more Ca2+ into the cell.
- The increased intracellular Ca2+ concentration enhances Ca2+ uptake into the sarcoplasmic reticulum (SR).



• This leads to greater Ca2+ release from the SR during subsequent action potentials, resulting in increased myocardial contractility (positive inotropic effect)[4][15].

Anticancer Effects: The inhibition of Na+/K+-ATPase by cardiac glycosides also triggers signaling cascades that can lead to cancer cell death.

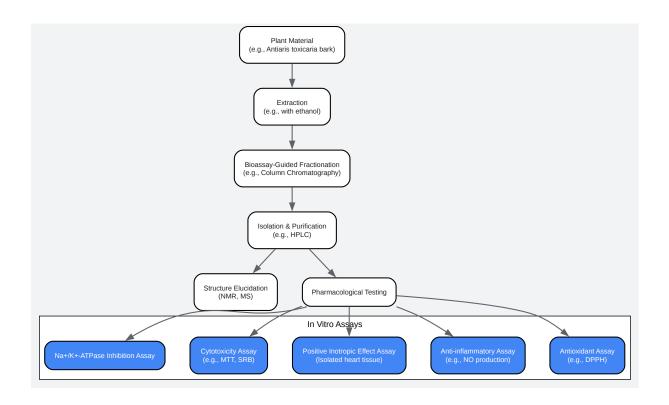
- Induction of Apoptosis: Increased intracellular Ca2+ and the generation of reactive oxygen species (ROS) can trigger apoptotic pathways.
- Cell Cycle Arrest: Cardiac glycosides have been shown to induce mitotic arrest, often at the G2/M phase. This effect is linked to the downregulation of polo-like kinase 1 (Plk1) through the inhibition of the HIF-1α and NF-κB pathways[16].
- Inhibition of NF-κB Signaling: Some cardiac glycosides can block the activation of the NF-κB signaling pathway, which is crucial for inflammation and cancer cell survival[14].

Experimental Protocols

While specific protocols for **Antiarol rutinoside** are not available, the following are general methodologies used for the isolation and pharmacological evaluation of cardiac glycosides from plant sources.

Hypothetical Experimental Workflow





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Figure 2: Hypothetical workflow for isolation and testing.

Isolation and Purification

A general procedure for the isolation of cardiac glycosides from Antiaris toxicaria involves the following steps[5][6][17]:



- Extraction: The dried and powdered plant material (e.g., trunk bark) is extracted with a solvent such as ethanol.
- Partitioning: The crude extract is then partitioned between different solvents (e.g., chloroform, n-butanol, and water) to separate compounds based on polarity.
- Chromatography: The fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Diaion HP-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) for the isolation of individual compounds.
- Identification: The purity and structure of the isolated compounds are confirmed using techniques like Thin Layer Chromatography (TLC) with a sulfuric acid spray reagent (which turns green in the presence of cardiac glycosides), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)[17].

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of **Antiarol rutinoside** on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

- Enzyme Preparation: A source of Na+/K+-ATPase is required, which can be a purified enzyme or a tissue homogenate rich in the enzyme (e.g., from brain cortex or kidney).
- Reaction Mixture: The reaction is typically carried out in a buffer solution containing Tris-HCl, NaCl, KCl, MgCl2, and ATP.
- Assay Procedure: The enzyme is pre-incubated with different concentrations of the test compound (Antiarol rutinoside). The reaction is initiated by the addition of ATP. The reaction is stopped after a specific time, and the amount of liberated Pi is quantified colorimetrically.
- Control: A parallel reaction is run in the presence of ouabain, a known Na+/K+-ATPase
 inhibitor, to determine the specific inhibition. The difference in Pi released in the presence
 and absence of the test compound gives the Na+/K+-ATPase inhibitory activity.

Cytotoxicity Assay (MTT Assay)



The cytotoxic effect of **Antiarol rutinoside** on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of **Antiarol rutinoside** for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

Antiarol rutinoside, a cardiac glycoside with a 3,4,5-trimethoxyphenol aglycone, holds potential as a pharmacologically active compound. Based on the activities of structurally related glycosides from the Antiaris genus, it is anticipated to exhibit cardiotonic and cytotoxic properties, primarily through the inhibition of the Na+/K+-ATPase pump. Further research is warranted to isolate and characterize Antiarol rutinoside and to perform comprehensive in vitro and in vivo studies to elucidate its specific pharmacological profile, including its potency (IC50/EC50 values) against various targets and its safety profile. Such studies will be crucial in determining its potential for development as a therapeutic agent for cardiovascular diseases or cancer. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such investigations.

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